molecular formula C9H14O2 B3049992 1-Oxaspiro[4.5]decan-4-one CAS No. 22929-53-9

1-Oxaspiro[4.5]decan-4-one

Cat. No. B3049992
CAS RN: 22929-53-9
M. Wt: 154.21 g/mol
InChI Key: LNQQXBSYISQVNK-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.5]decan-4-one is a chemical compound with the molecular formula C9H14O2 . It is stored in a dry, sealed environment, preferably under -20°C .


Synthesis Analysis

The synthesis of 1-Oxaspiro[4.5]decan-4-one involves a novel Lewis acid-catalyzed Prins/pinacol cascade process . This process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of Prins/pinacol rearrangement . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Oxaspiro[4.5]decan-4-one include a Prins/pinacol cascade process . This process involves the reaction of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .

Scientific Research Applications

Microwave-Assisted Reductive Amination

1-Oxaspiro[4.5]decan-4-one has been employed in studies involving microwave-assisted reductive amination . This reaction pathway allows for the efficient synthesis of amines by combining carbonyl compounds (such as ketones or aldehydes) with amine derivatives. The microwave-assisted approach enhances reaction rates and yields, making it a valuable method for organic synthesis.

Serotonin, Melatonin, and Bufotenin Derivatives

Via a novel aromatization process, 1-Oxaspiro[4.5]decan-4-one can be converted into a series of 5-alkoxytryptamine derivatives . Notably, this includes well-known neurotransmitters such as serotonin (associated with mood regulation), melatonin (involved in sleep-wake cycles), and bufotenin (a natural psychedelic compound). Understanding the synthetic pathways to these derivatives contributes to our knowledge of neurochemistry and drug development.

Cascade Process for Spirocyclic Synthesis

Researchers have developed a Lewis acid-catalyzed Prins/pinacol cascade process to synthesize 7-substituted-8-oxaspiro[4.5]decan-1-ones . This innovative approach starts from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of spirocyclic compounds. Such reactions expand our toolbox for constructing complex molecular architectures.

Rare and Unique Chemical Collection

Sigma-Aldrich provides 1-Oxaspiro[4.5]decan-4-one as part of a collection of rare and unique chemicals . While analytical data is not available for this specific compound, its scarcity and distinctive structure attract early discovery researchers. Scientists can explore its properties and potential applications.

Safety and Hazards

The safety data sheet for 1-Oxaspiro[4.5]decan-4-one indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-oxaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-4-7-11-9(8)5-2-1-3-6-9/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQQXBSYISQVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536510
Record name 1-Oxaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxaspiro[4.5]decan-4-one

CAS RN

22929-53-9
Record name 1-Oxaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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